molecular formula C8H10N2O3 B094328 2-Ethoxy-4-nitroaniline CAS No. 16383-89-4

2-Ethoxy-4-nitroaniline

Cat. No.: B094328
CAS No.: 16383-89-4
M. Wt: 182.18 g/mol
InChI Key: OWRHDQKCCXTFFE-UHFFFAOYSA-N
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Description

2-Ethoxy-4-nitroaniline is an organic compound with the molecular formula C8H10N2O3. It is a derivative of aniline, where the amino group is substituted with an ethoxy group at the second position and a nitro group at the fourth position. This compound is known for its applications in various fields, including organic synthesis and material science.

Mechanism of Action

Target of Action

2-Ethoxy-4-nitroaniline is an organic compound that primarily targets the reductive transformations of organic nitro compounds . These transformations are of great importance for the chemical industry, as the products of these reactions, such as amines, are among the most important compounds used in the preparation of nitrogen-containing monomers and polymers, resins, dyes, pharmaceuticals, agrochemicals, and superficially active surfactants .

Mode of Action

The compound interacts with its targets through photocatalytic reductive transformations . These processes occur under milder conditions, have better selectivity, and meet the requirements of “green” chemistry . The reactions leading to amines, azo and azoxy compounds, imines, products of N-alkylation, N-formylation, as well as cyclization of quinolines, hydroquinolines, benzimidazoles, and indazoles, are analyzed .

Biochemical Pathways

The biochemical pathways affected by this compound involve the reductive transformations of organic nitro compounds . The compound’s action leads to the formation of amines, azo and azoxy compounds, imines, products of N-alkylation, N-formylation, and cyclization of various organic compounds .

Pharmacokinetics

It suggests predominant urinary excretion, low tissue distribution, and relatively slow clearance, with some differences observed between species and sexes .

Result of Action

It is known that the compound participates in diverse reactions, such as coupling and condensation, enabling the synthesis of new compounds . It also finds application in polymer chemistry as a monomer or building block for producing polymers with desired properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reductive transformations are photocatalytic, meaning they are initiated by light quanta . Therefore, the presence and intensity of light can significantly affect the compound’s action. Additionally, the compound’s action can be influenced by the presence of other substances, such as sodium hydrosulfite, metals (iron, tin, and zinc), or hydrogen, which are used in the reduction of nitro compounds .

Biochemical Analysis

Biochemical Properties

2-Ethoxy-4-nitroaniline, like its analog, may participate in various biochemical reactions. It could interact with enzymes, proteins, and other biomolecules, although the specific interactions have not been documented yet . The nitro group in the molecule could potentially undergo enzymatic reduction, generating reactive intermediates .

Cellular Effects

Its analog, 2-Methoxy-4-nitroaniline, has been reported to cause oxidative stress, resulting in cellular damage . It could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the nitro group in the molecule can undergo enzymatic reduction, generating reactive intermediates . These intermediates could potentially bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Its analog, 2-Methoxy-4-nitroaniline, has been studied in rodents. In these studies, the majority of the administered dose was excreted in urine within 72 hours, suggesting predominant urinary excretion, low tissue distribution, and relatively slow clearance .

Dosage Effects in Animal Models

Studies on its analog, 2-Methoxy-4-nitroaniline, in rodents have shown that high doses can lead to decreased body weight and absolute kidney weight .

Metabolic Pathways

Its analog, 2-Methoxy-4-nitroaniline, is known to undergo metabolism within biological systems, leading to the formation of reactive intermediates .

Transport and Distribution

Its analog, 2-Methoxy-4-nitroaniline, is known to have predominant urinary excretion and low tissue distribution .

Subcellular Localization

Its analog, 2-Methoxy-4-nitroaniline, is known to have low tissue distribution , suggesting that it may not accumulate significantly in specific cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethoxy-4-nitroaniline can be synthesized through a multi-step process involving nitration and subsequent substitution reactions. One common method involves the nitration of 2-ethoxyaniline, followed by purification steps to isolate the desired product. The reaction conditions typically include the use of concentrated nitric acid and sulfuric acid as nitrating agents, with careful control of temperature to avoid over-nitration.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, with emphasis on safety and environmental considerations. The use of automated systems helps in maintaining precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-4-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, or other reducing agents like tin(II) chloride in hydrochloric acid

Properties

IUPAC Name

2-ethoxy-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-2-13-8-5-6(10(11)12)3-4-7(8)9/h3-5H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRHDQKCCXTFFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066041
Record name 2-Ethyoxy-4-nitroaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16383-89-4
Record name 2-Ethoxy-4-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16383-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 2-ethoxy-4-nitro-
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Record name Benzenamine, 2-ethoxy-4-nitro-
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Record name 2-Ethyoxy-4-nitroaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitro-o-phenetidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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